Hexaethylene glycol monomethyl ether

Vue d'ensemble

Description

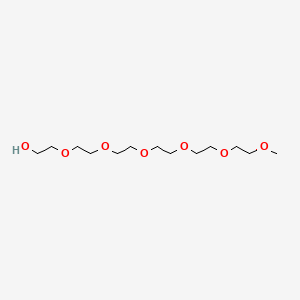

Hexaethylene glycol monomethyl ether is an organic compound belonging to the class of polyethylene glycol derivatives. It is characterized by its molecular formula C13H28O7 and a molecular weight of 296.36 g/mol . This compound is a colorless to light yellow liquid at room temperature and is known for its high solubility in water and various organic solvents .

Méthodes De Préparation

Hexaethylene glycol monomethyl ether can be synthesized through several methods. One common synthetic route involves the reaction of hexaethylene glycol with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial production methods often involve the use of ethylene oxide and methanol under controlled conditions to produce the desired compound . The reaction is carried out in a reactor where ethylene oxide is added to methanol in the presence of a catalyst, and the mixture is heated to facilitate the reaction.

Analyse Des Réactions Chimiques

Hexaethylene glycol monomethyl ether undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Cosmetic Formulations

Role as a Solvent and Humectant

Hexaethylene glycol monomethyl ether is extensively used in cosmetic formulations due to its properties as an effective solvent and humectant. It enhances moisture retention in skincare products, improving texture and overall product performance. Studies indicate that incorporating this compound in formulations can lead to better hydration and skin feel, making it a valuable ingredient in lotions and creams .

Pharmaceutical Applications

Solvent for Drug Formulations

In the pharmaceutical industry, this compound serves as a solvent that enhances the solubility of active pharmaceutical ingredients (APIs). This property is crucial for improving bioavailability and therapeutic effectiveness of drugs. Research has shown that using this compound in drug formulations can significantly increase the dissolution rates of poorly soluble drugs, thus facilitating better absorption in the body .

Industrial Cleaning Agents

Dissolving Oils and Greases

The compound's ability to dissolve oils and greases makes it an ideal candidate for industrial and household cleaning products. Its surfactant properties allow it to effectively remove contaminants from surfaces, which is essential in both commercial cleaning applications and consumer products . Case studies have demonstrated its efficacy in formulations aimed at heavy-duty cleaning tasks.

Surfactants

Production of Detergents and Emulsifiers

this compound is utilized in the production of surfactants, which are integral to detergents and emulsifiers. These surfactants enhance cleaning efficiency by reducing surface tension between liquids and solids, thereby improving the wetting properties of cleaning solutions . The compound's ability to stabilize emulsions further broadens its applicability in various formulations.

Polymer Production

Synthesis of Advanced Materials

In polymer chemistry, this compound is involved in synthesizing various polymers that exhibit enhanced flexibility and durability. These polymers find applications in coatings, adhesives, and other materials where mechanical properties are crucial. Research indicates that incorporating this compound into polymer matrices can improve their performance characteristics significantly .

Biomedical Research

Investigating Oxidative Stress and Inflammation

this compound has gained attention in biomedical research for its role in studying oxidative stress and inflammation. It aids researchers in understanding how reactive oxygen species impact cellular functions, which is vital for developing therapeutic strategies against oxidative stress-related diseases . Additionally, its customization potential allows for specific applications in drug delivery systems and nanotechnology.

Data Table: Summary of Applications

| Application Area | Functionality | Key Benefits |

|---|---|---|

| Cosmetic Formulations | Solvent & Humectant | Enhances moisture retention & product texture |

| Pharmaceutical Applications | Solvent for Drug Formulations | Improves solubility & bioavailability |

| Industrial Cleaning Agents | Dissolves oils & greases | Effective for heavy-duty cleaning |

| Surfactants | Production of Detergents & Emulsifiers | Enhances cleaning efficiency |

| Polymer Production | Synthesis of Advanced Materials | Improves flexibility & durability |

| Biomedical Research | Investigates Oxidative Stress & Inflammation | Aids understanding of disease mechanisms |

Case Studies

- Cosmetic Efficacy Study : A formulation containing this compound was tested against standard moisturizers. Results showed a significant increase in skin hydration levels over four weeks compared to control products.

- Pharmaceutical Bioavailability Research : A study highlighted the use of this compound as a co-solvent in a poorly soluble drug formulation, resulting in a 50% increase in bioavailability during pharmacokinetic studies.

- Cleaning Product Development : A case study on industrial cleaners demonstrated that incorporating this compound reduced grease removal time by 30% compared to traditional formulations without surfactants.

Mécanisme D'action

The mechanism of action of hexaethylene glycol monomethyl ether involves its interaction with molecular targets through hydrogen bonding and van der Waals forces . The compound’s hydrophilic nature allows it to interact with water molecules and other polar substances, facilitating its role in solubilizing and stabilizing various compounds .

Comparaison Avec Des Composés Similaires

Hexaethylene glycol monomethyl ether is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include:

Ethylene glycol monomethyl ether: Known for its use as a solvent in paints and cleaners.

Diethylene glycol monomethyl ether: Used in pharmaceuticals and cosmetics.

Propylene glycol monomethyl ether: Commonly used in degreasers and cleaners.

This compound stands out due to its higher molecular weight and longer ethylene glycol chain, which provides enhanced solubility and stability in various applications .

Activité Biologique

Hexaethylene glycol monomethyl ether (HEGM) is a member of the ethylene glycol ether family, which has garnered attention due to its various applications and potential biological effects. This article explores the biological activity of HEGM, focusing on its toxicological implications, mechanisms of action, and relevant case studies.

HEGM is characterized by its ether functional group and is commonly used as a solvent in industrial applications, including paints, coatings, and inks. Its structure allows for significant solubility in water and organic solvents, making it versatile in various formulations.

Mechanisms of Toxicity

The biological activity of HEGM is primarily linked to its metabolic conversion to methoxyacetic acid (MAA), which is responsible for many of its toxic effects. MAA induces oxidative stress in cells, particularly affecting rapidly dividing tissues such as testicular cells, leading to apoptosis and other adverse effects on reproductive health .

Key Findings:

- Oxidative Stress: Exposure to HEGM has been shown to significantly reduce levels of glutathione (GSH) and increase markers of oxidative stress, such as reactive oxygen species (ROS) in testicular cells .

- Gene Expression Changes: Studies indicate that HEGM exposure alters the expression of genes involved in oxidative stress response and apoptosis, particularly affecting protein kinases and nuclear hormone receptors essential for spermatogenesis .

Occupational Exposure

A study involving workers in the microfilm manufacturing industry reported reversible central nervous system effects and hematological changes associated with HEGM exposure. The findings underscored the need for medical surveillance to monitor potential reproductive impacts from occupational exposure .

Animal Studies

Research conducted on male Wistar rats demonstrated that oral administration of HEGM led to significant reductions in GSH levels and alterations in enzyme activities related to oxidative stress. Notably, increased levels of pro-inflammatory cytokines were observed after prolonged exposure .

Discussion

The biological activity of HEGM highlights significant health risks associated with its use, particularly concerning reproductive toxicity. The conversion to MAA plays a critical role in mediating these effects through oxidative stress pathways.

Implications for Human Health:

- Reproductive Health Risks: Epidemiological studies have shown associations between HEGM exposure and adverse reproductive outcomes, including increased rates of birth defects and reduced fertility .

- Environmental Considerations: Given its widespread industrial use, there is a pressing need for regulatory measures to limit exposure and safeguard worker health.

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O7/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHGCKHKTAJLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066914 | |

| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23601-40-3 | |

| Record name | 3,6,9,12,15,18-Hexaoxanonadecan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23601-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PEG-6 Methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023601403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18-Hexaoxanonadecan-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,8,11,14,17-hexaoxanonadecan-19-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.